molecular formula C20H15BO2 B1519375 [1,1'-Binaphthalen]-4-ylboronic acid CAS No. 363607-69-6

[1,1'-Binaphthalen]-4-ylboronic acid

Cat. No. B1519375
M. Wt: 298.1 g/mol
InChI Key: GKRWMBPEFXXULT-UHFFFAOYSA-N
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Description

“[1,1’-Binaphthalen]-4-ylboronic acid” is a chemical compound . It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and two hydrogens (forming the boronic acid group) and a binaphthalen-2-yl group .


Molecular Structure Analysis

The molecular formula of “[1,1’-Binaphthalen]-4-ylboronic acid” is C20H15BO2 . This indicates that it contains 20 carbon atoms, 15 hydrogen atoms, 1 boron atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,1’-Binaphthalen]-4-ylboronic acid” include a density of 1.3±0.1 g/cm3, a boiling point of 522.5±58.0 °C at 760 mmHg, and a flash point of 269.8±32.3 °C . It also has a molar refractivity of 93.1±0.4 cm3 .

Scientific Research Applications

1. Preparation of Enantiomerically Pure Diols

[1,1'-Binaphthalen]-4-ylboronic acid is involved in the preparation of enantiomerically pure [1,1'-binaphthalene]-2,2'-diols. A practical method using threo-(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and cyclohexanone as resolving agents has been developed. This method results in high yields and enantiomeric excess of the diols (Liu et al., 2003).

2. Immobilization for Catalysis

The compound is utilized for immobilization on polyethylene glycol (PEG) supports. This application is significant in catalysis, particularly in the Pudovik reaction, demonstrating efficient and reusable catalytic activity (Beletskaya et al., 2011).

3. Chiral Ligand Synthesis

It serves as a precursor for synthesizing enantiomerically pure tridentate ligands. These ligands, when used as chiral modifiers, show modest enantioselectivity in chemical reactions such as the reduction of acetophenone (Holakovský et al., 2000).

4. Synthesis of Diphosphanes

The compound is instrumental in the synthesis of P,P′-heterotopic binaphthyldiphosphanes. These synthesized diphosphanes have been shown to be more efficient than BINAP in certain catalytic reactions, such as Rh-catalyzed asymmetric hydrogenation (Gladiali et al., 2000).

5. Chiral Recognition

[1,1'-Binaphthalen]-4-ylboronic acid derivatives, such as 1,1′-binaphthalene-8,8′-diol, are used for chiral recognition of amino acid derivatives, demonstrating significant chiral recognition in solution (Kawabata et al., 1996).

6. Oxidative Skeletal Rearrangement

The compound is pivotal in oxidative skeletal rearrangements of 1,1'-binaphthalene-2,2'-diamines (BINAMs), enabling access to a series of azaacenes with unique physicochemical properties (Takeda et al., 2014).

7. Molecular Logic Gates and Switches

Derivatives of [1,1'-Binaphthalen]-4-ylboronic acid are used in creating new chiral molecular switches and logic gates. These applications demonstrate the compound's ability to undergo significant changes in properties like circular dichroism (CD) spectrum and optical rotation in response to stimuli (Zhou et al., 2005).

8. Crystal Structure Studies

Its derivatives are important in crystallography for creating crystals and ordered materials with predetermined structures and properties. For example, ammonium salts of bis[[1,1′-binaphthalene]-2,2′-diolato-O,O’] borate have been studied for their crystal structures (Tu et al., 2008).

9. Chiral NMR Spectroscopy

[1,1'-Binaphthalen]-4-ylboronic acid is involved in chiral derivatizing protocols for the determination of enantiopurity of hydroxy acids and derivatives using H-1 NMR spectroscopy (Mishra & Suryaprakash, 2015).

Safety And Hazards

While specific safety and hazard information for “[1,1’-Binaphthalen]-4-ylboronic acid” is not available, it’s important to note that chemicals should always be handled with appropriate safety precautions. This includes wearing protective gear, avoiding inhalation or contact with skin or eyes, and being aware of potential fire hazards .

properties

IUPAC Name

(4-naphthalen-1-ylnaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BO2/c22-21(23)20-13-12-18(17-9-3-4-10-19(17)20)16-11-5-7-14-6-1-2-8-15(14)16/h1-13,22-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRWMBPEFXXULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)C3=CC=CC4=CC=CC=C43)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670207
Record name [1,1'-Binaphthalen]-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Binaphthalen]-4-ylboronic acid

CAS RN

363607-69-6
Record name [1,1'-Binaphthalen]-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Binaphthalen]-4-ylboronic Acid (contains varying amounts of Anhydride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Dou, M Xu, J Tian, B Zhang, S Gao, Y Yang… - …, 2023 - Wiley Online Library
To better understand the relationship between molecular structure and mechanofluorochromic characteristics, three carbazole‐based N^O‐chelated difluoroboron compounds (Cz‐S‐…

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